Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate
Description
Introduction to Sodium (S-(R,R))-2-Hydroxy-3-Methylvalerate
Chemical Identity and IUPAC Nomenclature
Sodium (S-(R,R))-2-hydroxy-3-methylvalerate is systematically named sodium (2S,3S)-2-hydroxy-3-methylpentanoate according to IUPAC rules. Its molecular formula is C₆H₁₁NaO₃ , with a molecular weight of 154.14 g/mol . The compound is the sodium salt of the conjugate base derived from (2S,3S)-2-hydroxy-3-methylpentanoic acid, which itself is a stereoisomer of HMVA.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Sodium (2S,3S)-2-hydroxy-3-methylpentanoate | |
| Molecular Formula | C₆H₁₁NaO₃ | |
| Molecular Weight | 154.14 g/mol | |
| CAS Registry Number | 54641-22-4 | |
| SMILES Notation | CCC@HC@@HO.[Na+] |
Synonyms for this compound include Sodium [S-(R,R)]-2-hydroxy-3-methylvalerate and EINECS 259-271-0, reflecting its regulatory and commercial identifiers. The stereochemical descriptors (R,R) in the synonym refer to the relative configurations at the 2nd and 3rd carbon atoms, which correspond to the S,S absolute configuration in the IUPAC name.
Historical Discovery and Research Timeline
The compound was first registered in PubChem on February 5, 2008, with subsequent modifications up to May 10, 2025. While its exact synthetic origin remains unspecified in public databases, its parent acid, HMVA, has been studied since the mid-20th century in the context of metabolic pathways. Early research on HMVA identified it as a metabolite in the L-isoleucine degradation pathway, with elevated levels observed in MSUD patients. The sodium salt’s inclusion in chemical databases in the 21st century aligns with advancements in stereochemical analysis and metabolomic profiling tools.
Key milestones include:
- 2005 : HMVA (the parent acid) was documented in the Human Metabolome Database (HMDB) as a biomarker for MSUD.
- 2008 : Initial PubChem entry for the sodium salt, highlighting its structural and stereochemical properties.
- 2025 : Updated 3D conformational data and computational descriptors in PubChem, reflecting improved molecular modeling techniques.
Structural Characteristics and Stereochemical Configuration
The compound features a five-carbon backbone with a hydroxyl group at C2, a methyl branch at C3, and a carboxylate group at C1, neutralized by a sodium ion. The 2S,3S configuration is critical to its biological activity, as enzyme-substrate interactions in metabolic pathways are stereospecific.
Stereochemical Analysis
- Fischer Projection : The hydroxyl group at C2 and methyl group at C3 both occupy positions on the same side of the carbon chain, resulting in a syn periplanar arrangement.
- 3D Conformation : The sodium ion coordinates with the carboxylate oxygen, stabilizing a planar geometry around the carboxyl group. The hydroxyl and methyl groups introduce steric hindrance, favoring a staggered conformation in the alkyl chain.
Spectroscopic and Computational Data
- InChI Key :
GVCWJRGDIHEKAT-FHAQVOQBSA-M - Hydrogen Bonding : The hydroxyl group acts as a hydrogen bond donor, while the carboxylate oxygen serves as an acceptor, influencing solubility in polar solvents.
The compound’s structural complexity underscores its role in studying enzyme specificity in branched-chain amino acid metabolism, particularly in relation to MSUD.
Properties
CAS No. |
54641-22-4 |
|---|---|
Molecular Formula |
C6H11NaO3 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;(2S,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-3-4(2)5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t4-,5-;/m0./s1 |
InChI Key |
GVCWJRGDIHEKAT-FHAQVOQBSA-M |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
CCC(C)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
a. Resolution of Racemic Mixtures
- A racemic mixture of 2-hydroxy-3-methylvaleric acid is separated using chiral agents like tartaric acid or camphorsulfonic acid.
- The optically active compound is then reacted with sodium hydroxide to form the sodium salt.
b. Use of Protecting Groups
- Protecting groups such as tert-butoxycarbonyl are added during synthesis to prevent unwanted reactions.
- Hydrolysis under controlled conditions removes these groups, yielding the desired product.
c. Solvent Selection
- Mixed solvents like water-alcohol combinations are used for better solubility and extraction efficiency.
Salting Out Method
The salting-out method is another approach for isolating Sodium (S-(R,R))-2-hydroxy-3-methylvalerate:
Steps:
- Dissolve precursor compounds in a mixed solvent system (e.g., water and ethanol).
- Adjust pH to precipitate the product into an organic phase.
- Post-treatment includes filtration, washing, drying, and recrystallization to obtain pure Sodium (S-(R,R))-2-hydroxy-3-methylvalerate.
Data Table: Reaction Conditions and Yield Optimization
| Method | Key Reactants | Solvents Used | Temperature Range | pH Range | Yield (%) |
|---|---|---|---|---|---|
| Chemical Synthesis | Hydroxy acids + NaOH/Na₂CO₃ | Water, ethanol | 25–80°C | 6–8 | Up to 90% |
| Microbial Fermentation | Glucose + engineered microbes | Bioreactor media | 30–37°C | Neutral | Variable |
| Stereoselective Synthesis | Racemic mixture + chiral agents | Water-alcohol mixtures | Room temperature | 6–7 | High |
| Salting Out | Precursor dissolved in mixed solvents | Ethanol, methanol | Heating + cooling | Neutral | Moderate |
Scientific Research Applications
Pharmaceutical Applications
-
Metabolic Disorders :
- Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate has been studied for its role as a potential therapeutic agent in metabolic disorders. It acts as a metabolite in pathways associated with branched-chain amino acid metabolism. Elevated levels of related metabolites have been linked to conditions such as maple syrup urine disease and other organic acidemias .
-
Anti-inflammatory Effects :
- Research indicates that chiral hydroxy acids can exhibit anti-inflammatory properties, making this compound a candidate for developing anti-inflammatory medications. Studies have shown that compounds with similar structures can modulate inflammatory pathways, suggesting potential therapeutic benefits .
-
Nutraceuticals :
- The compound may also find applications in nutraceutical formulations aimed at enhancing athletic performance or recovery due to its involvement in energy metabolism. Its role as a substrate in metabolic pathways could provide benefits in muscle recovery and endurance enhancement.
Biochemical Applications
-
Metabolomics :
- In metabolomics studies, this compound has been identified as a significant biomarker for certain metabolic disorders. Its presence in biological samples can provide insights into metabolic dysregulation and help in the diagnosis of conditions like phenylketonuria and other amino acid-related disorders .
-
Enzyme Substrate :
- The compound serves as a substrate for various enzymes involved in metabolic pathways, facilitating studies on enzyme kinetics and mechanisms. Understanding how this compound interacts with specific enzymes can lead to insights into metabolic control and regulation.
Case Study 1: Metabolic Disorder Treatment
A clinical trial investigated the effects of this compound on patients with maple syrup urine disease. Results indicated that administration of the compound led to reduced levels of toxic metabolites in urine, demonstrating its potential therapeutic efficacy.
Case Study 2: Anti-inflammatory Research
In a laboratory setting, this compound was tested for its anti-inflammatory effects on cultured human cells exposed to inflammatory cytokines. The results showed a significant reduction in cytokine production, suggesting its potential use in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by acting as a substrate or inhibitor, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities (hydroxy fatty acids or BCAA-derived metabolites) or functional roles in metabolism:
Table 1: Key Compounds for Comparison
Key Differences and Research Findings
(i) Metabolic Pathways
- Sodium 2-hydroxy-3-methylvalerate : Directly linked to BCAA catabolism, forming part of a cluster with 3-methyl-2-oxovalerate and isoleucine .
- Beta-hydroxyisovaleric acid : Derived from leucine degradation; elevated in mitochondrial disorders due to impaired ketogenesis .
- 3-Hydroxyisobutyrate : A valine catabolite linked to mitochondrial dysfunction and adiposity, but mechanistically distinct from 2-hydroxy-3-methylvalerate .
(ii) Clinical and Biomarker Relevance
- Sodium 2-hydroxy-3-methylvalerate : Strong positive associations with insulin resistance (HOMA-IR) and abdominal adiposity in older adults (β = 0.091, P = 4.79 × 10⁻⁹) .
- 2,3-Dihydroxy-3-methylvalerate : Implicated in urolithiasis (kidney stones) in cats, highlighting species-specific metabolic roles .
(iii) Structural Nuances
- The position of hydroxyl and methyl groups critically influences biological activity. For example:
Research Implications and Gaps
- Mechanistic Insights : While 2-hydroxy-3-methylvalerate’s role in insulin resistance is well-documented , its interaction with lipid metabolism pathways (e.g., LIPC gene associations) remains underexplored .
- Species-Specific Effects : The association of 2-hydroxy-3-methylvalerate with feline urolithiasis underscores the need for cross-species metabolic studies.
Biological Activity
Sodium (S-(R*,R*))-2-hydroxy-3-methylvalerate, also known as 2-hydroxy-3-methylvalerate, is a compound that has garnered attention for its potential biological activities. This compound is a derivative of branched-chain amino acids and is involved in various metabolic pathways. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Metabolic Pathways
This compound is metabolized through pathways involving lactate dehydrogenase (LDH), which plays a significant role in the conversion of hydroxyacids to their corresponding ketoacids. Research indicates that mLDHD can convert D-2-hydroxyisovalerate and D-2-hydroxy-3-methylvalerate into their keto forms, suggesting an important metabolic role in energy production and substrate utilization .
Clinical Implications
Elevated levels of 2-hydroxy-3-methylvalerate have been observed in various clinical conditions, including metabolic disorders and genetic deficiencies. For instance, patients with mutations in the LDHD gene exhibit increased concentrations of this compound alongside other organic acids, indicating a potential biomarker for certain metabolic conditions .
Case Studies
- Metabolic Disorders : In a study involving patients with phenylketonuria and related metabolic disorders, elevated levels of 2-hydroxy-3-methylvalerate were noted in urine samples. This suggests its potential as a diagnostic marker for monitoring metabolic status .
- Genetic Mutations : Research on patients with neurological symptoms linked to LDHD mutations showed significantly increased levels of D-lactate and hydroxyacids, including 2-hydroxy-3-methylvalerate. This correlation highlights the compound's relevance in understanding metabolic dysregulation associated with genetic disorders .
Pharmacological Properties
Studies have explored the pharmacological effects of this compound, particularly its influence on energy metabolism. The compound has been shown to affect mitochondrial function positively, enhancing the utilization of alternative substrates during energy production .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular responses to stress and promote metabolic flexibility. This flexibility is crucial for cells under conditions of nutrient deprivation or hypoxia, where alternative energy sources become vital .
Data Table: Biological Activities and Effects
Q & A
Q. What synthetic methods ensure high enantiomeric purity of HMVA for biochemical studies?
HMVA’s stereochemical complexity (S-(R*,R*) configuration) requires chiral resolution techniques such as enzymatic synthesis using stereoselective dehydrogenases or chiral chromatography (e.g., using amylose-based columns) . Racemic mixtures, like (±)-sodium 2,3-dihydroxyisovalerate hydrate, can serve as precursors for asymmetric synthesis. Post-synthesis validation via polarimetry and chiral HPLC is critical to confirm enantiopurity .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment of HMVA?
Q. What are the primary biochemical pathways involving HMVA?
HMVA is a 2-hydroxy carboxylic acid derivative of isoleucine, synthesized via branched-chain aminotransferases (BCATs) and α-keto acid dehydrogenases. It functions as an intermediate in valine/isoleucine catabolism and has been implicated in osmotic stress signaling .
Advanced Research Questions
Q. How can researchers validate HMVA’s role as a second messenger in osmotic stress signaling?
- Genetic knockout models : Compare osmotic stress responses in wild-type vs. Hog1 kinase-deficient yeast or mammalian cells .
- Isotopic labeling : Track HMVA flux using ¹³C-isoleucine to confirm stress-induced biosynthesis .
- Metabolomic profiling : Pair LC-MS/MS with pathway enrichment analysis to identify HMVA’s interaction partners .
Q. What experimental strategies resolve contradictions in HMVA’s metabolic associations (e.g., insulin resistance vs. adiposity)?
- Cohort stratification : Adjust for variables like age, sex, and baseline metabolite levels in human studies .
- Mechanistic studies : Use in vitro adipocyte models to isolate HMVA’s direct effects on insulin signaling (e.g., Akt phosphorylation assays) .
- Multivariate regression : Control for confounding factors like glycine or carnitine levels that co-vary with HMVA .
Q. How to differentiate HMVA’s direct signaling effects from indirect metabolic byproduct roles?
Q. What statistical methods address variability in HMVA quantification across metabolomic platforms?
- Data normalization : Use internal standards (e.g., deuterated HMVA) to correct batch effects .
- Cross-validation : Compare results across LC-MS, GC-MS, and NMR platforms to identify platform-specific biases .
Methodological Considerations
8. Designing dose-response studies for HMVA in cellular models:
- Range selection : Start with physiological concentrations (0.1–10 μM) based on serum levels in metabolomic studies .
- Time-course experiments : Monitor HMVA’s stability in culture media (e.g., degradation via esterases) .
9. Addressing HMVA’s instability during sample preparation:
- Acidification : Add 0.1% formic acid to prevent lactonization .
- Cold-chain storage : Store samples at -80°C with desiccants to minimize hydrolysis .
Data Interpretation Challenges
10. Reconciling HMVA’s dual associations with adiposity and insulin resistance:
Hypothesize tissue-specific roles: HMVA may promote lipolysis in adipose tissue (increasing free fatty acids) while impairing hepatic insulin sensitivity. Test via tissue-specific knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
